(2,5-Dibromopyridin-3-yl)methanol
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Description
“(2,5-Dibromopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5Br2NO . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular weight of “(2,5-Dibromopyridin-3-yl)methanol” is 266.92 . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Scientific Research Applications
Synthesis of Complex Compounds
The compound (2,5-Dibromopyridin-3-yl)methanol serves as a precursor in the synthesis of various complex molecules with potential applications in materials science and catalysis. For example, it has been used in the synthesis of 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine and its iron(II) complex salts, which show interesting spin state behavior and potential for magnetic materials applications (Cook & Halcrow, 2015).
Catalytic Applications
The compound is also utilized in catalytic processes, such as the palladacycle-catalyzed Suzuki reaction of dibromopyridines with arylboronic acids, demonstrating its role in the efficient synthesis of bioactive compounds and highlighting its importance in pharmaceutical research (Zhang et al., 2007).
Ligand Synthesis for Metal Complexes
Furthermore, (2,5-Dibromopyridin-3-yl)methanol is instrumental in the synthesis of ligands for metal complexes. Such ligands are crucial for developing novel materials with unique optical, electronic, and magnetic properties, which can be applied in various high-tech applications (Schweifer et al., 2010).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of (2,5-Dibromopyridin-3-yl)methanol are used to construct hydrogen-bonded supramolecular architectures. These structures are of interest for the development of new materials with potential applications in nanotechnology, sensing, and catalysis (Suksangpanya et al., 2004).
Methanol Synthesis Catalysis
The interaction of (2,5-Dibromopyridin-3-yl)methanol derivatives with methanol has been studied in the context of methanol synthesis catalysis. Research in this area explores the role of rare earth elements in improving the catalytic performance for methanol production, underscoring the compound's relevance in sustainable chemical processes (Richard & Fan, 2018).
properties
IUPAC Name |
(2,5-dibromopyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWSAQIWSUIQOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855975 |
Source
|
Record name | (2,5-Dibromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dibromopyridin-3-yl)methanol | |
CAS RN |
1227490-32-5 |
Source
|
Record name | (2,5-Dibromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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